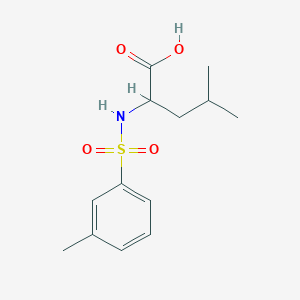

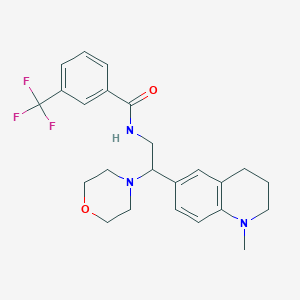

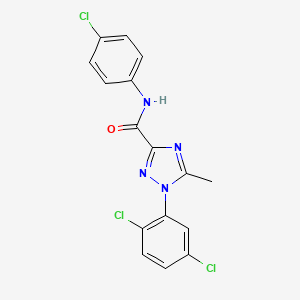

N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-4-methyl-N-(m-tolyl)benzamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-4-methyl-N-(m-tolyl)benzamide” is a chemical compound123. Unfortunately, there’s no detailed description available for this compound123.

Synthesis Analysis

There’s no specific information available on the synthesis of this compound123.

Molecular Structure Analysis

The molecular structure analysis of this compound is not available in the sources I found123.

Chemical Reactions Analysis

There’s no specific information available on the chemical reactions of this compound123.

Physical And Chemical Properties Analysis

The physical and chemical properties of this compound are not specified in the sources I found123.

Aplicaciones Científicas De Investigación

Methylglyoxal in Biological Contexts

Methylglyoxal (MG) is a reactive alpha-oxoaldehyde found in food and living organisms, formed through various enzymatic and nonenzymatic reactions. It plays a role in the formation of advanced glycation end-products (AGEs), which are linked to complications in diabetes and some neurodegenerative diseases. MG's presence in foodstuffs and its accumulation due to fasting or metabolic disorders underline its significance in health and disease, with potential implications for anticancer activity. The detection and quantification of MG involve sophisticated HPLC or GC methods, highlighting the importance of chemical analysis in understanding biological phenomena (Nemet, Varga-Defterdarović, & Turk, 2006).

Advanced Material Synthesis

Homopolymers containing amino acid moieties have been synthesized through reversible addition−fragmentation chain transfer (RAFT) polymerization, demonstrating controlled molecular weight and low polydispersity. This technique exemplifies the application of complex organic molecules in creating polymers with specific properties, relevant for materials science and engineering (Mori, Sutoh, & Endo, 2005).

Supramolecular Chemistry

N-(thiazol-2-yl)benzamide derivatives have been synthesized and explored for their gelation behavior, revealing the impact of methyl functionality and S⋯O interaction on gelation. Such studies contribute to the understanding of supramolecular assemblies and their potential applications in designing novel materials (Yadav & Ballabh, 2020).

Electrospray Mass Spectrometry

Research into N-linked carbohydrates derivatized at the reducing terminus using electrospray and collision-induced dissociation (CID) fragmentation spectra provides insights into analytical techniques for characterizing complex organic molecules. The study of derivatives prepared from N-linked glycans underscores the role of mass spectrometry in understanding molecular structures and interactions (Harvey, 2000).

Safety And Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

N-(1,1-dioxo-2,3-dihydrothiophen-3-yl)-4-methyl-N-(3-methylphenyl)benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H19NO3S/c1-14-6-8-16(9-7-14)19(21)20(17-5-3-4-15(2)12-17)18-10-11-24(22,23)13-18/h3-12,18H,13H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YIXZWAGOCPUVKW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C(=O)N(C2CS(=O)(=O)C=C2)C3=CC=CC(=C3)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H19NO3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

341.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-4-methyl-N-(m-tolyl)benzamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

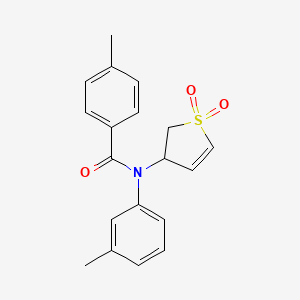

![6-(2,5-Dimethylphenyl)-2-ethyl-4,7-dimethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2761128.png)

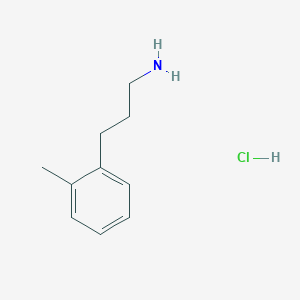

![methyl 3,6-dicyclopropyl-1-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate](/img/structure/B2761133.png)

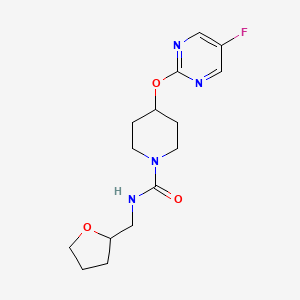

![N-([2,4'-bipyridin]-4-ylmethyl)-4-(tert-butyl)benzamide](/img/structure/B2761142.png)

![N-{[6-(tert-butoxy)pyridin-2-yl]methyl}prop-2-enamide](/img/structure/B2761143.png)